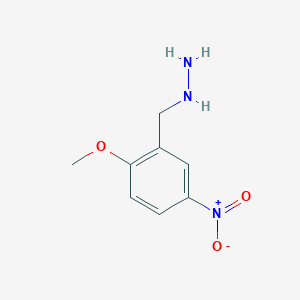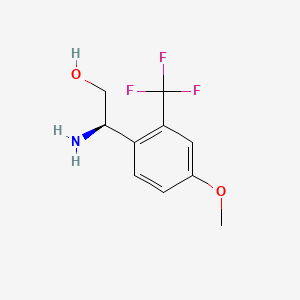![molecular formula C8H7F3N2O2 B13599168 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1270310-66-1](/img/structure/B13599168.png)
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction can be catalyzed by palladium and involves the coupling of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
科学的研究の応用
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural features.
作用機序
The mechanism of action of 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The aminoacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the presence of both the trifluoromethyl group and the aminoacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
1270310-66-1 |
|---|---|
分子式 |
C8H7F3N2O2 |
分子量 |
220.15 g/mol |
IUPAC名 |
2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-2-5(13-3-4)6(12)7(14)15/h1-3,6H,12H2,(H,14,15) |
InChIキー |
HMLWDIKKIBAGBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


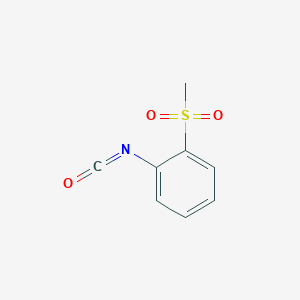
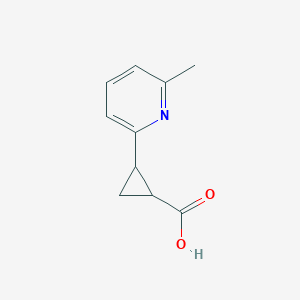



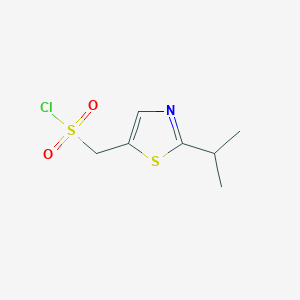
aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
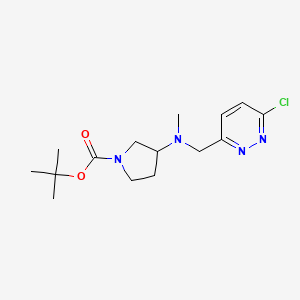
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
